molecular formula C11H12O4 B1398001 3-Allyloxy-5-hydroxybenzoic acid methyl ester CAS No. 268750-52-3

3-Allyloxy-5-hydroxybenzoic acid methyl ester

Cat. No.: B1398001
CAS No.: 268750-52-3
M. Wt: 208.21 g/mol
InChI Key: SCPGZQRXYGXXPI-UHFFFAOYSA-N
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Description

3-Allyloxy-5-hydroxybenzoic acid methyl ester is a versatile chemical compound with immense potential in scientific research. It exhibits a unique combination of properties, making it suitable for various applications such as drug synthesis, polymer modification, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester typically involves the esterification of 3-Allyloxy-5-hydroxybenzoic acid. This process can be achieved through various methods, including Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the use of methylating agents like diazomethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-5-hydroxybenzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The allyloxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Allyloxy-5-hydroxybenzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Allyloxy-5-hydroxybenzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzoic acid methyl ester
  • 3-Allyloxybenzoic acid methyl ester
  • 5-Hydroxybenzoic acid methyl ester

Uniqueness

3-Allyloxy-5-hydroxybenzoic acid methyl ester stands out due to its unique combination of allyloxy and hydroxy functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Biological Activity

3-Allyloxy-5-hydroxybenzoic acid methyl ester (CAS No. 268750-52-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an ester derivative of hydroxybenzoic acid, characterized by the presence of both allyloxy and hydroxy functional groups. Its molecular structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes or receptors.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Ascorbic Acid (Vitamin C)50
Gallic Acid25

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Antioxidant Effects in Cellular Models : A study evaluated the antioxidant capacity of various hydroxybenzoic acid derivatives, including this compound, using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound significantly reduced ferric ions, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of several phenolic compounds, this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Properties

IUPAC Name

methyl 3-hydroxy-5-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPGZQRXYGXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-dihydroxybenzoate (20.9 g, 124 mmol) was dissolved in DMF (30 mL). Potassium carbonate (34.4 g, 249 mmol) was added, followed by allyl bromide (10.5 mL, 124 mmol). The resulting suspension was stirred at room temperature overnight under argon atmosphere. The reaction mixture was quenched with H2O, extracted with EtOAc (2×150 mL). The organic layers were washed with H2O (2×200 mL), dried with MgSO4 and concentrated in vacuo to yield a pale yellow oil which was purified by flash column chromatography eluting with 20% EtOAc in hexane to give a pale yellow solid (10.25 g, 40% yield). 1H NMR (400 MHz, CDCl3) δ 7.08-7.22 (m, 2 H) 6.65 (t, J=2.40 Hz, 1 H) 5.94-6.21 (m, 1 H) 5.73 (s, 1 H) 5.42 (dd, J=17.18, 1.52 Hz, 1 H) 5.31 (dd, J=10.48, 1.39 Hz, 1 H) 4.55 (d, J=5.05 Hz, 2 H) 3.91 (s, 3 H); LCMS for C14H12O4 m/z 209.0 (M+H)+.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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